N-benzyl-4-fluoro-N-isopropylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-4-fluoro-N-propan-2-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO/c1-13(2)19(12-14-6-4-3-5-7-14)17(20)15-8-10-16(18)11-9-15/h3-11,13H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVNCHIQZOBZBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for N Benzyl 4 Fluoro N Isopropylbenzamide and Analogues
Strategic Amide Bond Formation Protocols
The central feature of N-benzyl-4-fluoro-N-isopropylbenzamide is the tertiary amide linkage. Its construction is the key challenge, and several strategies have been developed, ranging from classical reactions to modern catalytic approaches.
The most conventional and direct method for forming the amide bond in this compound involves the reaction between an activated carboxylic acid derivative, typically an acyl chloride, and a secondary amine. For the target compound, this translates to the reaction of 4-fluorobenzoyl chloride with N-benzylisopropylamine.
This reaction is an exothermic nucleophilic acyl substitution. A key aspect of this process is the management of the hydrogen chloride (HCl) byproduct, which protonates the amine starting material, rendering it non-nucleophilic and halting the reaction. To overcome this, a base is required. A common industrial approach involves using a two-molar equivalent of the amine reactant; one equivalent acts as the nucleophile, and the second acts as an acid scavenger. google.com This method can lead to high purity and excellent yields, with the added benefit that the resulting amine hydrochloride salt can often be recovered and the free amine regenerated for reuse. google.com Alternatively, a non-nucleophilic tertiary amine, such as triethylamine (B128534), can be employed as the acid scavenger in a 1:1:1 molar ratio of acyl chloride, secondary amine, and tertiary amine base. google.com The reaction is typically performed in a non-reactive organic solvent to facilitate mixing and control the exothermic reaction. google.com
Table 1: Direct Amidation Reaction Components
| Reactant 1 (Acyl Source) | Reactant 2 (Nucleophile) | Acid Scavenger | Solvent (Typical) |
| 4-Fluorobenzoyl Chloride | N-Benzylisopropylamine | Excess N-Benzylisopropylamine | Toluene |
| 4-Fluorobenzoyl Chloride | N-Benzylisopropylamine | Triethylamine | Dichloromethane |
Novel strategies for amide synthesis have emerged that circumvent the traditional carboxylic acid-amine coupling paradigm. One such approach involves the cleavage of a carbon-carbon bond to generate the acyl intermediate in situ.
A recently developed method utilizes activated ketones as acylation reagents that, in the presence of amine nucleophiles, undergo C-C bond cleavage. korea.ac.kr This process is facilitated by common peptide coupling reagents and allows for the synthesis of amides under mild conditions. korea.ac.kr For instance, a β-keto ester or a similar activated ketone could potentially be designed to react with N-benzylisopropylamine, leading to the cleavage of a C-C bond and transfer of the acyl group to the amine.
A classic example of C-C bond cleavage for amide formation is the Haller–Bauer reaction. wikipedia.org In this reaction, a non-enolizable ketone reacts with a strong base, such as sodium amide (NaNH₂), to yield an amide and a hydrocarbon. wikipedia.org While typically applied to generate primary amides from the cleavage of a ketone into R-CONH₂ and R'-H, a conceptually similar pathway could be envisioned with a highly specialized substrate to generate a tertiary amide. wikipedia.org These methods represent a departure from standard amidation and offer unique synthetic pathways from different starting materials. researchgate.netchinesechemsoc.org
Table 2: Conceptual C-C Cleavage Pathways for Amide Synthesis
| Starting Material Type | Key Reagent | Bond Cleaved | General Product |
| Activated Ketone | Amine, Coupling Agent | C-C | Amide |
| Non-enolizable Ketone | Sodium Amide | C-C | Amide, Alkane |
Catalytic methods offer milder reaction conditions, improved functional group tolerance, and greater efficiency compared to stoichiometric reactions.
The copper-catalyzed Ullmann condensation is a powerful tool for forming C-N bonds. This reaction can be adapted to synthesize tertiary amides by coupling an aryl halide with a secondary amide. To synthesize this compound, this could involve coupling 4-fluorobenzyl halide with N-isopropylbenzamide or, more directly, coupling an aryl halide like 4-fluoroiodobenzene with N-benzylisopropylamine. rsc.org
Modern protocols often employ a copper(I) source, such as copper(I) iodide (CuI), in the presence of a ligand that stabilizes the copper catalyst and facilitates the coupling. organic-chemistry.org Diamine ligands, like N,N'-dimethylethylenediamine, have been shown to be particularly effective. organic-chemistry.org The reaction typically requires a base, such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄), and is run in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dioxane at elevated temperatures. nih.gov This method is valued for its ability to couple a wide range of substrates, including those with various functional groups. rsc.orgnih.gov
Table 3: Typical Components for Copper-Catalyzed C-N Coupling
| Component | Example | Role |
| Aryl Halide | 4-Iodofluorobenzene, 4-Bromofluorobenzene | Electrophile |
| N-Nucleophile | N-Benzylisopropylamine | Nucleophile |
| Copper Source | Copper(I) Iodide (CuI), Copper(II) Acetate (Cu(OAc)₂) | Catalyst |
| Ligand | N,N'-Dimethylethylenediamine, α-Benzoin Oxime | Catalyst Activation/Stabilization organic-chemistry.orgnih.gov |
| Base | Potassium Phosphate (K₃PO₄), Cesium Carbonate (Cs₂CO₃) | Proton Acceptor |
| Solvent | Dimethyl Sulfoxide (DMSO), Dioxane | Reaction Medium |
A sophisticated strategy for constructing the target molecule involves the sequential N-alkylation of a simpler amide precursor. Iridium complexes featuring mixed N-heterocyclic carbene (NHC) and phosphine (B1218219) ligands have emerged as highly effective catalysts for the N-alkylation of amides using alcohols as alkylating agents. researchgate.net This "borrowing hydrogen" or "hydrogen autotransfer" methodology is an atom-economical and environmentally benign process. researchgate.net
The catalytic cycle begins with the iridium complex dehydrogenating the alcohol (e.g., benzyl (B1604629) alcohol or isopropanol) to form a temporary aldehyde or ketone and an iridium-hydride species. The amide then condenses with the carbonyl compound to form an enamine or iminium intermediate, which is subsequently reduced by the iridium-hydride to yield the N-alkylated amide and regenerate the active iridium catalyst. researchgate.netsnnu.edu.cn
To form this compound, one could start with 4-fluorobenzamide (B1200420) and perform a sequential N-isopropylation with isopropanol (B130326) followed by N-benzylation with benzyl alcohol, or vice-versa. These reactions are known to proceed with low catalyst loadings and can produce high yields of the desired N-monoalkylated products. researchgate.net
Table 4: Iridium-Catalyzed N-Alkylation of an Amide Precursor
| Amide Precursor | Alkylating Agent (Alcohol) | Catalyst System | Potential Intermediate |
| 4-Fluoro-N-isopropylbenzamide | Benzyl Alcohol | NHC-Phosphine Iridium Complex | Iminium Ion |
| 4-Fluoro-N-benzylbenzamide | Isopropanol | NHC-Phosphine Iridium Complex | Enamine/Iminium Ion |
Catalytic Amidation Approaches
Construction of Benzyl and Isopropyl Moieties
The introduction of the benzyl and isopropyl groups onto the amide nitrogen is a critical step that defines the final structure. This can be achieved either before or after the formation of the amide bond.
Pathway A: Pre-formation of the Secondary Amine
This strategy involves first synthesizing the secondary amine, N-benzylisopropylamine, and then acylating it as described in section 2.1.1. The synthesis of N-benzylisopropylamine can be accomplished via several routes, most commonly through reductive amination. This involves reacting benzaldehyde (B42025) with isopropylamine (B41738) to form an intermediate imine, which is then reduced in situ using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation.
Pathway B: Sequential N-Alkylation of a Primary Amide
This strategy begins with a primary amide, 4-fluorobenzamide, which is then subjected to two separate N-alkylation steps to introduce the isopropyl and benzyl groups. This can be achieved using traditional alkylation methods with alkyl halides (e.g., isopropyl iodide and benzyl bromide) in the presence of a strong base. However, this approach can suffer from poor selectivity and over-alkylation.
A more elegant and modern approach is the catalytic N-alkylation using alcohols as described in section 2.1.3.2. researchgate.netresearchgate.net This method offers higher selectivity and is more environmentally friendly. For example, 4-fluorobenzamide could be reacted with benzyl alcohol in the presence of an iridium or ruthenium catalyst to form N-benzyl-4-fluorobenzamide, which would then be isolated and subsequently reacted with isopropanol under similar catalytic conditions to afford the final tertiary amide. researchgate.netresearchgate.netresearchgate.net
Table 5: General Strategies for Moiety Construction
| Strategy | Step 1 | Step 2 | Key Advantages |
| A: Pre-formation of Amine | Synthesis of N-benzylisopropylamine (e.g., reductive amination) | Acylation with 4-fluorobenzoyl chloride | Robust, high-yielding, utilizes classical reactions. google.com |
| B: Sequential Alkylation | N-Alkylation of 4-fluorobenzamide with first group (e.g., benzyl alcohol) | N-Alkylation with second group (e.g., isopropanol) | Atom-economical, uses green reagents (alcohols), avoids alkyl halides. researchgate.net |
Regioselective Benzylation Methods for Amides and Aromatic Cores
The introduction of a benzyl group onto an amide nitrogen or an aromatic ring is a critical step in the synthesis of this compound. Achieving regioselectivity, particularly in N-alkylation versus O-alkylation of amides, or at a specific position on an aromatic core, presents a significant synthetic challenge.
Traditional methods for the N-alkylation of amides often involve the use of a strong base to deprotonate the amide, followed by reaction with a benzyl halide. stackexchange.com Standard conditions such as sodium hydride in an aprotic polar solvent like THF or DMF, or organolithium reagents like n-butyllithium, are commonly employed to generate the amide anion. stackexchange.com However, these strong bases can sometimes lead to side reactions or lack of selectivity.
Phase-transfer catalysis (PTC) offers a milder alternative for N-alkylation. mdpi.com This method can facilitate the alkylation of amides under solvent-free conditions, often accelerated by microwave irradiation, providing a more environmentally benign approach. mdpi.com
For direct benzylation of aromatic cores, transition metal-catalyzed reactions have emerged as powerful tools. A recently developed protocol utilizes a boron-directing group to achieve highly selective ortho-benzylation of N-aryl amides under mild conditions. acs.org This method allows for the construction of complex diarylmethane amides and can be extended to one-pot diagonal dibenzylation. acs.org While benzyl bromides are effective, benzyl chlorides can also be used, though they may lead to increased homocoupling byproducts due to their slower reaction rate. acs.org
Catalytic N-alkylation of amides using alcohols as alkylating agents represents a green and atom-economical approach. nih.gov Cobalt nanoparticle-catalyzed reactions, for instance, can effectively alkylate benzamides with benzyl alcohols. nih.gov This process involves the base-promoted dehydrogenation of the alcohol to the corresponding aldehyde, followed by nucleophilic addition of the amide and subsequent reduction of the resulting N-acyl imine intermediate. nih.gov
Incorporation of Isopropylamine Synthon in Amide Formation
The formation of the amide bond between a carboxylic acid derivative and isopropylamine is a fundamental transformation in the synthesis of this compound. Several methods exist for this crucial step.
A common approach involves the reaction of an acyl chloride, such as 4-fluorobenzoyl chloride, with isopropylamine. rsc.orghud.ac.uk This reaction is typically carried out in the presence of a base, like triethylamine, to neutralize the hydrochloric acid byproduct. rsc.org Solvents such as the bio-available Cyrene™ have been shown to be effective for this transformation. rsc.orghud.ac.uk
Alternatively, the synthesis can proceed through an isatoic anhydride (B1165640) intermediate. The reaction of isatoic anhydride with isopropylamine in a solvent like dichloroethane provides the corresponding 2-amino-N-isopropylbenzamide. google.comgoogle.com This method is advantageous as it can tolerate a certain amount of water in the starting materials, simplifying the procedure. google.com
Direct amide formation from carboxylic acids and amines can also be achieved using bifunctional catalysts. For example, N,N-di-isopropylbenzylamine-2-boronic acid derivatives have been shown to catalyze the direct amidation between carboxylic acids and amines under ambient conditions. rsc.org
The choice of method often depends on the specific substrate and the desired reaction conditions. For instance, while direct reaction with an acyl chloride is often efficient, the use of coupling agents or catalytic methods can be beneficial for more complex or sensitive substrates.
Site-Specific Fluorination Strategies
The introduction of a fluorine atom at a specific position on the aromatic ring is a key feature of this compound. This can be achieved either by starting with a pre-fluorinated precursor or by employing advanced fluorination reagents in later stages of the synthesis.
A straightforward and widely used method for synthesizing fluorinated benzamides involves starting with a commercially available fluorinated aromatic compound. For the synthesis of this compound, 4-fluorobenzoyl chloride is a key precursor. rsc.org This acid chloride can be readily reacted with an appropriate amine to form the desired amide bond.
The synthesis of various polyfluorinated benzamides has also been reported, starting from tetrafluorophthalic anhydride. nih.gov Reaction with primary amines can lead to tetrafluorophthalimides (B10784935) or ammonium (B1175870) tetrafluorophthalamates, which can be further converted to tetrafluorobenzamides. nih.gov These can then undergo nucleophilic aromatic substitution to introduce other substituents. nih.gov
The use of fluorinated precursors ensures the regioselective placement of the fluorine atom, which is crucial for the final product's properties. This approach is often preferred for its reliability and the commercial availability of many fluorinated starting materials.
In recent years, significant progress has been made in the development of electrophilic fluorinating reagents that allow for the late-stage introduction of fluorine into organic molecules. acs.orgnumberanalytics.com These reagents offer a powerful alternative to traditional methods that rely on often harsh and hazardous fluorinating agents like elemental fluorine. acs.orgnumberanalytics.com
Commonly used electrophilic N-F fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor™. numberanalytics.comwikipedia.orgnih.govbrynmawr.edumdpi.com These reagents are generally stable, easy to handle, and can fluorinate a wide range of substrates under mild conditions. nih.govbrynmawr.edusigmaaldrich.com The reactivity of these reagents can be influenced by the electron-withdrawing groups attached to the nitrogen atom. wikipedia.org For example, N-fluoropyridinium salts often exhibit enhanced reactivity due to the cationic nitrogen. wikipedia.orgnih.gov
The choice of fluorinating agent is critical and often determined empirically based on the specific substrate and desired outcome. nih.gov Kinetic studies have been conducted to establish a quantitative reactivity scale for various electrophilic fluorinating reagents, providing a valuable tool for selecting the appropriate reagent for a given transformation. nih.gov
While the direct fluorination of a pre-formed benzamide (B126) is a possibility, it is often more synthetically efficient to introduce the fluorine atom at an earlier stage using a fluorinated precursor. However, for complex molecules where late-stage functionalization is desirable, these advanced fluorinating reagents provide a powerful synthetic tool. acs.orgnumberanalytics.comnih.gov
Table 1: Common Electrophilic Fluorinating Reagents
| Reagent | Abbreviation | Characteristics |
| N-Fluorobenzenesulfonimide | NFSI | Mild, versatile, broad substrate scope. brynmawr.edu |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor™ | Highly reactive and selective, user-friendly. nih.govsigmaaldrich.com |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | Effective electrophilic fluorinating agent. wikipedia.org |
| N-Fluoropyridinium salts | - | Cationic nitrogen enhances reactivity. wikipedia.orgnih.gov |
Directed C-H Functionalization Approaches
Directed C-H functionalization has emerged as a powerful strategy for the regioselective modification of aromatic rings, offering an atom- and step-economical alternative to traditional cross-coupling reactions.
Directed ortho-metalation (DoM) is a well-established method for the functionalization of the position ortho to a directing metalation group (DMG). wikipedia.orgbaranlab.org The amide group is a powerful DMG, capable of directing the deprotonation of the adjacent aromatic C-H bond by a strong base, typically an organolithium reagent like sec-butyllithium (B1581126) in the presence of a ligand such as tetramethylethylenediamine (TMEDA). wikipedia.orgacs.orgthieme-connect.com This generates a persistent ortho-lithiated species that can be trapped with various electrophiles. acs.org
The tertiary benzamide functionality, such as in N,N-diethylbenzamide, has been shown to be a more potent directing group for ortho-lithiation than a methoxy (B1213986) group. acs.org This high regioselectivity allows for the synthesis of contiguously substituted aromatic compounds. thieme-connect.com The scope of DoM has been extended to solid-phase synthesis, enabling the generation of libraries of substituted benzamides. thieme-connect.com
The choice of the N-substituents on the amide can influence the outcome of the lithiation. For instance, N-cumyl benzamides undergo directed ortho-metalation and the cumyl group can be subsequently removed under mild hydrolytic conditions. acs.org In the case of N-benzylpivalamide, lithiation can occur at either the ortho-position of the aromatic ring or at the benzylic position, depending on the reaction conditions and substituents. researchgate.net
The ortho effect, which relates to the steric and electronic influence of substituents on the reactivity of the ortho position, plays a significant role in directed C-H activation reactions involving benzamides. rsc.org The planarity of the benzamide can influence its ability to act as a directing group, with non-planar geometries potentially hindering the reaction. rsc.org
Table 2: Key Reagents in Directed Ortho-Metalation of Benzamides
| Reagent/System | Role | Reference |
| sec-Butyllithium/TMEDA | Lithiating agent and ligand | acs.orgthieme-connect.com |
| N,N-Diethylbenzamide | Substrate with a strong directing group | acs.orgthieme-connect.com |
| N-Cumyl benzamide | Substrate with a readily cleavable directing group | acs.org |
Palladium-Catalyzed Decarboxylative Ortho-Acylation of Tertiary Benzamides
A significant advancement in the synthesis of ortho-acylated tertiary benzamides involves a palladium-catalyzed decarboxylative coupling reaction. acs.orgnih.govnih.gov This methodology utilizes arylglyoxylic acids as the acyl source, offering a direct and efficient route to these valuable compounds. acs.orgnih.govnih.gov A key and distinctive feature of this transformation is the selective insertion of palladium into the ortho C–H bond of the N,N-dialkylamide group. acs.orgnih.gov This is in contrast to previously reported methods where palladium insertion occurred at the N–C(O) amide bond, particularly in distorted tertiary benzamides where amidic resonance is perturbed. acs.orgnih.gov
The reaction proceeds under mild conditions and demonstrates that preferential ortho C–H palladation can be achieved in acyclic or cyclic N,N-dialkylbenzamides, leading to the desired ortho-acylated products in good to excellent yields. nih.govnih.gov Mechanistic studies suggest a Pd(II)/Pd(III) catalytic cycle. nih.gov The stabilization of the palladium catalyst is a crucial aspect of this reaction, with experimental evidence pointing towards weak coordination of the amide nitrogen to palladium, while density functional theory (DFT) calculations suggest coordination of the amide oxygen. nih.govnih.gov This dual possibility for coordination makes the mechanism particularly noteworthy. nih.gov The process is also characterized by the nucleophilic attack of an acyl radical, rather than the arylglyoxylate anion, on the electron-deficient palladium species. acs.orgnih.gov
This method avoids the need for pre-installing and later removing a directing group, as the tertiary benzamide functionality itself directs the acylation and remains in the final product. nih.gov The versatility of this approach allows for the synthesis of a diverse range of ortho-acylated benzamides, which are important precursors for functionalized heterocycles and are found in various pharmaceuticals and functional materials. nih.govacs.org
Table 1: Key Features of Palladium-Catalyzed Decarboxylative Ortho-Acylation
| Feature | Description | Reference |
| Catalyst | Palladium | acs.orgnih.govnih.gov |
| Acyl Source | Arylglyoxylic acids | acs.orgnih.govnih.gov |
| Directing Group | Tertiary benzamide | nih.gov |
| Key Mechanistic Step | Ortho C–H palladation | acs.orgnih.gov |
| Proposed Catalytic Cycle | Pd(II)/Pd(III) | nih.gov |
| Product Yields | Good to excellent | nih.govnih.gov |
Stereoselective Synthesis and Chiral Induction in Benzamide Derivatives
The synthesis of chiral benzamide derivatives, where stereochemistry is precisely controlled, is a critical area of research, particularly for applications in pharmaceuticals and materials science. Achieving high stereoselectivity often relies on the use of chiral auxiliaries, chiral catalysts, or the inherent chirality of the starting materials. nih.govresearchgate.net Chiral 1,2-diamino compounds, for instance, are valuable building blocks and can act as powerful chiral inducers in asymmetric synthesis. nih.gov
One strategy for stereoselective synthesis involves the use of a chiral allenamide in a copper-catalyzed reductive coupling with imines to produce chiral 1,2-diamino synthons as single stereoisomers. nih.gov This method highlights the use of readily available starting materials and a cost-effective catalyst system. nih.gov
Another approach employs chiral auxiliaries, such as perpivaloylated galactose, to direct the stereochemical outcome of reactions. researchgate.net For example, the stereoselective synthesis of enantiomerically pure 2,4-disubstituted piperidine (B6355638) derivatives has been achieved using O-pivaloylated N-galactosyl aldimines. researchgate.net The chiral auxiliary guides the formation of a specific stereoisomer, which can then be further transformed into the desired target molecule. researchgate.net
In the context of atroposelective synthesis, which deals with axial chirality, nickel-catalyzed cross-coupling reactions have been developed to access biaryls. acs.org The presence of bulky groups on the benzamide nitrogen can contribute significantly to the chiral induction during the enantio-determining step of the reaction. acs.org This demonstrates that the substituents on the amide can play a crucial role in establishing the final stereochemistry of the molecule. acs.org
While the direct stereoselective synthesis of this compound is not explicitly detailed in these examples, the principles of using chiral auxiliaries, stereoselective catalysis, and the influence of amide substituents on chiral induction are all highly relevant to the development of synthetic routes to enantiomerically pure benzamide derivatives. nih.govresearchgate.netacs.org
Table 2: Approaches to Stereoselective Synthesis of Benzamide-Related Derivatives
| Approach | Key Feature | Example Application | Reference |
| Chiral Auxiliary | Use of a removable chiral group to direct stereochemistry. | Perpivaloylated galactose for synthesis of piperidine derivatives. | researchgate.net |
| Stereoselective Catalysis | Copper-catalyzed reductive coupling with a chiral allenamide. | Synthesis of chiral 1,2-diamino synthons. | nih.gov |
| Atroposelective Synthesis | Nickel-catalyzed cross-coupling to form axially chiral biaryls. | Chiral induction influenced by bulky amide substituents. | acs.org |
Sophisticated Spectroscopic and Structural Characterization of N Benzyl 4 Fluoro N Isopropylbenzamide
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the exact mass of a molecule, which in turn allows for the calculation of its elemental composition with high precision. For N-benzyl-4-fluoro-N-isopropylbenzamide, with a molecular formula of C₁₇H₁₈FNO, the expected monoisotopic mass can be calculated. An HRMS experiment, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be expected to yield a measured mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ that is within a very narrow tolerance (typically < 5 ppm) of the calculated value. This high degree of accuracy provides strong evidence for the compound's elemental formula and distinguishes it from other compounds with the same nominal mass.
Table 1: Hypothetical HRMS Data for this compound
| Ion | Calculated m/z | Measured m/z | Difference (ppm) |
|---|
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments would be employed for a complete structural assignment of this compound.
A detailed NMR analysis would involve several key experiments:
¹H NMR: This experiment would provide information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling. The spectrum would be expected to show distinct signals for the aromatic protons of the benzyl (B1604629) and 4-fluorobenzoyl groups, the benzylic methylene (B1212753) protons, the isopropyl methine proton, and the isopropyl methyl protons. Due to the restricted rotation around the amide C-N bond, some signals, particularly the benzylic and isopropyl protons, might appear as broadened or multiple sets of signals at room temperature.
¹³C NMR: This spectrum would reveal the number of unique carbon atoms in the molecule. Key signals would include the carbonyl carbon of the amide, the aromatic carbons (with the carbon attached to fluorine showing a characteristic large coupling constant, ¹JCF), the benzylic carbon, and the carbons of the isopropyl group.
¹H-¹H COSY (Correlation Spectroscopy): This 2D experiment establishes correlations between protons that are coupled to each other, typically over two or three bonds. It would be used to trace the connectivity within the benzyl group (aromatic to benzylic protons) and within the isopropyl group.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic (C₆H₅ & C₆H₄F) | 7.0 - 7.8 | 115 - 165 (¹JCF ~250 Hz) |
| Benzylic (CH₂) | 4.5 - 5.0 | 50 - 55 |
| Isopropyl CH | 3.5 - 4.5 | 45 - 55 |
| Isopropyl CH₃ | 1.0 - 1.5 | 20 - 25 |
The rotation around the C-N bond of a tertiary amide like this compound is known to be restricted due to the partial double bond character. This can lead to the existence of different conformers (rotamers) that are stable on the NMR timescale at room temperature, resulting in the observation of separate signals for atoms near the amide bond. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide valuable information about the kinetics of this rotational process. By analyzing the coalescence of the separate signals at higher temperatures, the energy barrier to rotation (ΔG‡) can be calculated, offering insight into the conformational stability of the molecule.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is an excellent method for identifying the functional groups present. The IR spectrum of this compound would be expected to show several characteristic absorption bands. A strong absorption band in the region of 1630-1680 cm⁻¹ would be indicative of the C=O stretching vibration of the tertiary amide. Other key signals would include C-H stretching vibrations for the aromatic and aliphatic parts of the molecule (around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively), and a C-F stretching vibration for the fluorinated benzene (B151609) ring, typically observed in the 1100-1250 cm⁻¹ region.
Table 3: Expected IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| C=O (Amide) | Stretching | 1630 - 1680 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
| C-N (Amide) | Stretching | 1300 - 1400 |
X-ray Crystallography for Single Crystal Structure Determination
The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. This technique requires growing a suitable single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern of the X-rays is used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined.
An X-ray crystal structure of this compound would provide a wealth of information. It would confirm the connectivity established by NMR and HRMS. Furthermore, it would reveal the precise bond lengths, bond angles, and torsion angles within the molecule. This would allow for a detailed analysis of the molecular conformation in the solid state, including the planarity of the amide group and the relative orientations of the benzyl and 4-fluorobenzoyl moieties. This information is invaluable for understanding intermolecular interactions in the crystal lattice, such as hydrogen bonding and π-stacking, which govern the packing of the molecules in the solid state.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-benzylbenzamide |
| N-isopropylbenzamide |
Mechanistic Investigations of Reactions Involving N Benzyl 4 Fluoro N Isopropylbenzamide Scaffolds
Reaction Pathway Elucidation for Amide Bond Formation
The formation of the N-benzyl-4-fluoro-N-isopropylbenzamide's core amide bond is a critical step in its synthesis. A prevalent and efficient method involves the nucleophilic acyl substitution of a 4-fluorobenzoyl chloride with N-benzylisopropylamine.
The reaction mechanism proceeds via a well-established pathway. The nitrogen atom of N-benzylisopropylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of 4-fluorobenzoyl chloride. This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate involves the expulsion of the chloride ion, a good leaving group, and the formation of the stable amide C-N bond. A base, typically a non-nucleophilic tertiary amine like triethylamine (B128534) or diisopropylethylamine (DIPEA), is often included to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Alternative pathways, such as the coupling of 4-fluorobenzoic acid with N-benzylisopropylamine using peptide coupling reagents, also exist. These methods typically involve the in-situ activation of the carboxylic acid to form a more reactive species, such as an O-acylisourea or an active ester, which is then readily attacked by the amine.
Table 1: Common Reagents for Amide Bond Formation
| Role | Example Reagents |
|---|---|
| Acylating Agent | 4-Fluorobenzoyl chloride, 4-Fluorobenzoic acid |
| Amine | N-benzylisopropylamine |
| Base/Catalyst | Triethylamine (TEA), Diisopropylethylamine (DIPEA) |
| Coupling Agent | Dicyclohexylcarbodiimide (DCC), Carbonyldiimidazole (CDI) |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) |
Detailed Studies on Directed C-H Activation Mechanisms
The tertiary amide group in this compound is a potent directing group for C-H activation, a strategy that allows for the regioselective functionalization of otherwise inert C-H bonds. This is particularly effective for activating the ortho-positions of the benzoyl ring.
Palladium-catalyzed C-H activation is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. rsc.org In the context of the this compound scaffold, the reaction is initiated by the coordination of the palladium(II) catalyst to the amide's carbonyl oxygen. This brings the metal center into close proximity to the C-H bonds on the benzoyl ring.
The key mechanistic step is a concerted metalation-deprotonation (CMD) event. snnu.edu.cn In this step, the palladium center abstracts a proton from the ortho-position of the benzoyl ring, facilitated by a base (often a carboxylate anion like acetate), leading to the formation of a five-membered palladacycle intermediate. chemrxiv.org This cyclometallation process is highly regioselective for the ortho-position due to the geometric constraints imposed by the directing amide group. nih.gov Once formed, this palladacycle is a key intermediate that can engage in various catalytic cycles, such as arylation with aryl halides or boronic acids, to yield ortho-functionalized products. researchgate.netrsc.org The presence of the electron-withdrawing fluorine atom can influence the electronic properties of the aromatic ring and potentially affect the rate and efficiency of the C-H activation step. proceedings.science
Chelation-assistance is the fundamental principle underpinning the directed C-H activation mechanisms discussed. snnu.edu.cn The amide group acts as a bidentate ligand, coordinating to the metal center through both the carbonyl oxygen and, in some cases, through interaction with the nitrogen lone pair or benzyl (B1604629) pi-system, though the primary interaction for ortho-C-H activation of the benzoyl ring is with the carbonyl oxygen.
This chelation positions the metal catalyst precisely for the activation of a specific C-H bond, overcoming the statistical probability of activating other, more numerous C-H bonds within the molecule. This directed approach avoids the formation of regioisomeric mixtures that are common in traditional electrophilic aromatic substitution reactions. wikipedia.org The stability of the resulting metallacyclic intermediate is a key driving force for the reaction's selectivity.
Kinetic and Thermodynamic Aspects of Lithiation Reactions
Directed ortho-lithiation (DoM) is another powerful strategy for functionalizing the this compound scaffold. Tertiary amides are recognized as one of the most effective directing groups for this transformation. acs.orglookchem.com The reaction involves treating the substrate with a strong organolithium base, such as n-butyllithium or sec-butyllithium (B1581126), typically in the presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA).
The mechanism is understood to proceed through a Complex-Induced Proximity Effect (CIPE) . benthamopenarchives.combaranlab.orgnih.gov This involves the initial formation of a pre-lithiation complex where the Lewis acidic lithium ion coordinates to the Lewis basic carbonyl oxygen of the amide. baranlab.org This complexation brings the alkyl base into close proximity to the ortho-protons, facilitating their abstraction over other potentially acidic protons (like the benzylic ones). uwindsor.ca
Kinetic Isotope Effect (KIE) studies are crucial for elucidating the rate-determining steps of reactions. In the context of directed ortho-lithiation of tertiary benzamides, KIE studies have been used to probe the mechanism of the proton transfer step. acs.org
By comparing the rates of lithiation for a standard substrate versus one that is deuterated at the ortho-position, a primary KIE (kH/kD > 1) can be measured. A significant primary KIE indicates that the C-H bond cleavage is part of the rate-determining step of the reaction. Studies on systems analogous to this compound, such as N,N-diisopropylbenzamide, have shown large isotope effects, supporting a mechanism where the deprotonation event itself is kinetically significant. acs.orgacs.org These experiments help to distinguish between different potential mechanistic pathways.
Table 2: Kinetic Isotope Effects in Directed Lithiation of Benzamides
| Substrate | Lithiation Conditions | KIE (kH/kD) | Mechanistic Implication | Reference |
|---|---|---|---|---|
| N,N-diisopropylbenzamide | sec-BuLi/TMEDA, THF | Large | C-H bond breaking is rate-determining. | acs.org |
| N-benzyl-N,N'-dimethyl urea | sec-BuLi/TMEDA, THF | Small (intermolecular) | Initial complexation is irreversible and rate-limiting. | acs.org |
| N-benzyl-N,N'-dimethyl urea | sec-BuLi/TMEDA, THF | Large (intramolecular) | Proton transfer is faster than complex dissociation. | acs.org |
This contrasts with other directing groups where the initial complexation may be irreversible and rate-limiting. acs.org The reversibility of complexation has implications for reaction control. Under certain conditions, a kinetically favored lithiation product might revert to the starting materials and re-form a more thermodynamically stable product if an equilibrium is allowed to establish. youtube.comwikipedia.orgjackwestin.commasterorganicchemistry.com Therefore, reaction parameters such as temperature and reaction time are critical. Low temperatures (-78 °C) are typically used to favor the kinetically controlled ortho-lithiated product and prevent potential side reactions or rearrangements. lookchem.comlibretexts.org
Nucleophilic Acyl Substitution Mechanisms in Benzamide (B126) Transformations
Nucleophilic acyl substitution is a cornerstone reaction for amides, including the this compound scaffold. This class of reaction involves the replacement of a substituent on the acyl group by a nucleophile. The generally accepted mechanism proceeds through a tetrahedral intermediate.
The presence of a 4-fluoro substituent on the benzoyl ring plays a significant role in the reactivity of the carbonyl group. Fluorine is an electron-withdrawing group, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This effect can be quantified by comparing the relative rates of hydrolysis for substituted benzamides. For instance, electron-withdrawing groups typically accelerate the rate of hydrolysis.
The N-isopropyl and N-benzyl groups introduce steric hindrance around the carbonyl center. This steric bulk can influence the approach of the nucleophile and the stability of the tetrahedral intermediate. The hydrolysis of N-substituted benzamides, for example, is sensitive to the steric nature of the substituents on the nitrogen atom.
The hydrolysis of benzamides in acidic media commonly follows the A-2 mechanism, which involves a bimolecular attack of water on the protonated substrate. The reaction is initiated by the protonation of the carbonyl oxygen, which further activates the carbonyl group towards nucleophilic attack. The subsequent attack by a water molecule leads to the formation of a tetrahedral intermediate. The breakdown of this intermediate, followed by deprotonation, yields the carboxylic acid and the corresponding amine.
Table 1: Representative Kinetic Data for the Hydrolysis of Substituted Benzamides
| Substituent | Relative Rate of Hydrolysis | Proposed Predominant Mechanism |
| 4-H | 1.0 | A-2 |
| 4-F | > 1.0 (expected) | A-2 |
| 4-NO₂ | Significantly > 1.0 | A-2 |
| N-H | Baseline | A-2 |
| N-isopropyl | < Baseline (expected) | A-2 (sterically hindered) |
Investigation of Debenzylation Mechanisms and Radical Pathways
The removal of the N-benzyl group, a common protecting group in organic synthesis, from the this compound scaffold can be achieved through various methods, including oxidative pathways. Mechanistic investigations have revealed the potential for radical-mediated processes in the debenzylation of N-benzyl amides. evitachem.comresearchgate.net
One notable method involves the use of an alkali metal bromide in the presence of an oxidant, such as Oxone. evitachem.com This system generates bromo radicals (Br•) in situ. The proposed mechanism commences with the abstraction of a hydrogen atom from the benzylic position of the N-benzyl group by the bromo radical. organic-chemistry.org This step is favored due to the relative stability of the resulting benzyl radical.
The formed benzyl radical intermediate can then undergo further oxidation to an iminium cation. Subsequent hydrolysis of this iminium cation leads to the cleavage of the carbon-nitrogen bond, yielding the debenzylated amide (4-fluoro-N-isopropylbenzamide) and benzaldehyde (B42025). This transition-metal-free approach is considered environmentally benign. evitachem.com
The efficiency of this radical-mediated debenzylation can be influenced by the substrate's electronic and steric properties. The presence of the 4-fluoro substituent on the benzoyl ring is not expected to significantly interfere with the benzylic hydrogen abstraction. The N-isopropyl group, however, may exert some steric influence on the approach of the radical species.
Alternative radical debenzylation strategies may employ other radical initiators. researchgate.net The key step in these mechanisms is the generation of a radical at the benzylic position, which weakens the C-N bond and facilitates its cleavage.
Table 2: Key Intermediates in the Radical-Mediated Debenzylation of this compound
| Intermediate | Structure | Role in the Mechanism |
| Benzyl Radical | Ar-CH•-N(iPr)CO-Ar' | Formed by H-atom abstraction from the benzyl group |
| Iminium Cation | [Ar-CH=N⁺(iPr)CO-Ar'] | Formed by oxidation of the benzyl radical |
| Tetrahedral Intermediate | Ar-CH(OH)-N(iPr)CO-Ar' | Formed upon hydrolysis of the iminium cation |
Note: Ar represents the phenyl group, and Ar' represents the 4-fluorophenyl group. The table illustrates the proposed key intermediates in the oxidative debenzylation pathway.
Computational Chemistry and Molecular Modeling of N Benzyl 4 Fluoro N Isopropylbenzamide
In Silico Reaction Pathway Discovery and Optimization
There are no available in silico studies detailing the reaction pathways or their optimization for N-benzyl-4-fluoro-N-isopropylbenzamide.
While computational studies exist for other benzamide (B126) derivatives, the strict focus on this compound as per the instructions prevents the inclusion of data from related but distinct molecules. Future research may address this gap in the literature, at which point a detailed computational analysis of this compound will be possible.
Ligand-Protein Interaction Modeling at the Molecular Level (for SAR rationalization)
Content for this section could not be generated due to a lack of available research data on this compound.
Structure Activity Relationship Sar Studies of N Benzyl 4 Fluoro N Isopropylbenzamide Analogues at the Pre Clinical Level
Impact of N-Benzyl and N-Isopropyl Substituents on Molecular Recognition and Target Binding Affinity
The N-benzyl and N-isopropyl groups attached to the amide nitrogen are critical determinants of the molecule's interaction with its biological target. These substituents are generally located in what is known as the "cap" region of the molecule, which often interacts with the surface or specific pockets of a target protein or enzyme.
SAR studies often involve modifying these groups to probe the steric and electronic requirements of the binding pocket. Replacing the benzyl (B1604629) group with other substituted aryl or heteroaryl rings, or altering the size of the alkyl substituent from isopropyl to cyclopropyl or tert-butyl, can reveal important information about the topology of the target's binding site. Studies on N-benzyl benzamide (B126) inhibitors have shown that these compounds can exhibit strong inhibitory effects, underscoring the importance of the N-benzyl moiety for activity mdpi.com.
Table 1: Hypothetical Impact of N-Substituent Modifications on Target Binding Affinity
| N-Alkyl Group | N-Aryl Group | Expected Interaction | Predicted Affinity Change |
|---|---|---|---|
| Isopropyl | Benzyl | Optimal fit in hydrophobic pocket; π-π stacking | Baseline |
| Methyl | Benzyl | Reduced hydrophobic interaction; potential loss of fit | Decrease |
| tert-Butyl | Benzyl | Potential steric clash; may increase hydrophobic contact if pocket allows | Variable (likely decrease) |
| Isopropyl | Phenyl | Loss of specific benzyl-related interactions | Decrease |
| Isopropyl | 4-Methoxybenzyl | Potential for new hydrogen bond or altered electronics | Increase or Decrease |
Role of Fluorine Substitution in Modulating Electronic Properties and Molecular Interactions
The substitution of a hydrogen atom with fluorine at the 4-position (para-position) of the benzamide ring significantly influences the molecule's physicochemical properties. Fluorine is the most electronegative element, and its presence can profoundly alter the electronic distribution within the aromatic ring and the entire molecule.
Electronic Effects: The high electronegativity of fluorine causes it to act as a strong electron-withdrawing group through the sigma bond (inductive effect). This effect lowers the pKa of the amide proton and can influence the quadrupole moment of the aromatic ring, affecting long-range electrostatic interactions with a target protein wikipedia.org. This modification of the ring's electronic character can enhance binding affinity by optimizing electrostatic complementarity with the active site.
Molecular Interactions: A fluorine atom is a weak hydrogen bond acceptor but can participate in various other non-covalent interactions, such as dipole-dipole and halogen bonds. Its small size allows it to replace a hydrogen atom with minimal steric perturbation. In some contexts, fluorine substitution can also help to suppress disorder in crystal structures, leading to more defined conformations acs.org. The introduction of fluorine can also block metabolic attack at the substitution site (para-position), thereby increasing the metabolic stability and half-life of the compound. Studies on other classes of molecules have shown that fluorine substitution can have a diverse effect on molecular properties and performance, often leading to more closely packed structures which can be beneficial for charge transport and intermolecular interactions nih.gov. However, in some systems, replacing a group capable of hydrogen bond donation (like a hydroxyl group) with a fluorine atom can be detrimental to binding affinity if that donation is a key interaction nih.gov.
Rational Design of Benzamide Analogues through Systematic Structural Modifications
The rational design of new benzamide analogues is a key preclinical activity that builds upon SAR insights. This process involves a systematic, hypothesis-driven approach to modifying the molecular scaffold to improve desired properties. Strategies often employ computational modeling and a deep understanding of the target's structure.
One common approach is the "deconstruction-reconstruction" method, where key fragments of known active molecules are identified and then reassembled into novel scaffolds researchgate.net. For benzamide derivatives, this could involve keeping the core benzamide structure constant while systematically altering the substituents on the phenyl ring and the N-alkyl/aryl groups. For example, researchers might explore different halogen substitutions (Cl, Br) at the 4-position to compare their effects with fluorine, or they might alter the length and composition of linkers between different parts of the molecule nih.gov.
Systematic modifications can be tabulated to track their effects on activity, as shown in the hypothetical example below. This allows researchers to build a quantitative structure-activity relationship (QSAR) model, which can then be used to predict the activity of yet-to-be-synthesized compounds. This iterative cycle of design, synthesis, and testing is central to modern drug discovery nih.govnih.gov.
Table 2: Example of Systematic Structural Modification and Resulting Activity
| Analogue ID | Modification from Parent Scaffold | Rationale | Observed Relative Activity (%) |
|---|---|---|---|
| Parent | N-benzyl-4-fluoro-N-isopropylbenzamide | Baseline compound | 100 |
| ANA-01 | 4-fluoro replaced with 4-chloro | Test effect of a larger, less electronegative halogen | 85 |
| ANA-02 | 4-fluoro replaced with 4-methoxy | Introduce a hydrogen bond acceptor and electron-donating group | 40 |
| ANA-03 | N-isopropyl replaced with N-cyclopropyl | Probe hydrophobic pocket with a rigid group | 115 |
| ANA-04 | N-benzyl replaced with N-phenethyl | Increase linker length and flexibility | 65 |
Investigation of Stereochemical Influence on Molecular Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining biological activity. Since biological targets like enzymes and receptors are chiral, they often interact differently with the different stereoisomers (enantiomers or diastereomers) of a chiral drug molecule.
If a benzamide analogue contains a chiral center—for instance, if the N-benzyl group is substituted to create a stereocenter—it is essential to synthesize and test each stereoisomer separately. It is common for one enantiomer (the eutomer) to be significantly more active than the other (the distomer) mdpi.com. This difference in activity arises because only the eutomer can achieve the optimal three-point binding with the chiral receptor surface. In some cases, the distomer may be completely inactive or even contribute to off-target effects.
Studies have repeatedly shown that stereochemistry can be the primary driver for potency and pharmacokinetics nih.gov. The presence of fluorine can also influence the stereochemical behavior and conformational stability of a molecule beilstein-journals.org. Therefore, a thorough preclinical investigation must involve the synthesis or separation of isomers and the evaluation of their individual activities to identify the most effective and specific configuration for further development.
Table 3: Hypothetical Activity of Chiral Benzamide Analogue Stereoisomers
| Compound | Stereoisomer | Target Binding Affinity (IC₅₀, nM) | Relative Potency |
|---|---|---|---|
| Analogue X (racemic) | Racemate | 50 | 1x |
| (R)-enantiomer | 25 | 2x | |
| (S)-enantiomer | > 1000 | < 0.05x |
Development of Benzamide-Based Bioactive Scaffolds for Academic Research
The benzamide core is a privileged scaffold in medicinal chemistry due to its synthetic tractability and its presence in a wide range of pharmacologically active compounds researchgate.net. This versatility makes it an excellent starting point for developing bioactive scaffolds for academic research. These scaffolds are chemical tools used to explore biological pathways, validate new drug targets, and serve as probes for imaging or affinity-based proteomics.
In an academic context, libraries of benzamide analogues can be synthesized to probe the function of a particular protein family. By systematically varying the substituents, researchers can develop highly selective ligands for a specific target. These selective probes are invaluable for elucidating the physiological and pathological roles of that target without the confounding effects of promiscuous binding.
The development of such bioactive scaffolds involves creating molecules that are not necessarily intended to become drugs themselves, but rather to facilitate a deeper understanding of biology. The principles of SAR are applied to optimize for properties like selectivity, cell permeability, and the inclusion of functional handles for attaching fluorescent dyes or biotin tags. The broad utility of the benzamide framework ensures its continued use in the creation of sophisticated chemical probes that advance fundamental biomedical research nih.gov.
Derivatization and Chemical Transformations of N Benzyl 4 Fluoro N Isopropylbenzamide
Ortho-Functionalization and Diversification Strategies
The amide functionality in N-benzyl-4-fluoro-N-isopropylbenzamide serves as an effective directing group for ortho-functionalization of the benzoyl ring. This is primarily achieved through directed ortho-metalation (DoM), a powerful technique for the regioselective introduction of electrophiles. orientjchem.orgnih.govresearchgate.net
The reaction involves the deprotonation of the aromatic C-H bond ortho to the amide group by a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium (B1581126), to form an aryllithium intermediate. orientjchem.orgresearchgate.net This intermediate can then react with a wide range of electrophiles to introduce new substituents at the ortho position. The efficiency of the metalation can be enhanced by the use of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA). researchgate.net
Another powerful strategy for ortho-functionalization is the palladium-catalyzed C-H activation. masterorganicchemistry.comrsc.org This method often utilizes a directing group to guide the catalyst to the specific C-H bond. In the case of this compound, the amide group itself can serve this purpose. nih.gov Palladium(II) catalysts, in particular, have been shown to be effective for the ortho-arylation of benzamides with aryl halides or boronic acids. researchgate.net
Table 1: Examples of Ortho-Functionalization Reactions of Benzamides
| Electrophile/Coupling Partner | Reagents and Conditions | Product Type | Reference(s) |
|---|---|---|---|
| Aryl iodides | Pd(OAc)₂, PPh₃, Cs₂CO₃ | Ortho-arylated benzamide (B126) | chemrxiv.org |
| Arylboronic acid pinacol (B44631) esters | Pd(II) catalyst | Ortho-arylated benzamide | researchgate.net |
| Aldehydes/Ketones | n-BuLi, then electrophile | Ortho-hydroxyalkyl benzamide | orientjchem.orgresearchgate.net |
| CO₂ | n-BuLi, then CO₂ | Ortho-carboxybenzamide | researchgate.net |
| I₂ | n-BuLi, then I₂ | Ortho-iodobenzamide | orientjchem.org |
These strategies allow for the introduction of a wide variety of functional groups, including alkyl, aryl, halogen, and carboxyl groups, at the position ortho to the amide, significantly diversifying the chemical space around the core structure.
Modifications and Functionalization of the Benzyl (B1604629) Moiety
The benzyl group of this compound presents another key site for chemical modification. The benzylic C-H bonds exhibit enhanced reactivity, making them susceptible to functionalization. nih.gov
One common transformation is the cleavage of the N-benzyl group, known as debenzylation. This can be achieved through various methods, including catalytic hydrogenation (e.g., using Pd/C and a hydrogen source like H₂ or ammonium (B1175870) formate), or by using strong oxidizing agents. researchgate.netmdma.chresearchgate.net Oxidative debenzylation can be promoted by systems like alkali metal bromide with an oxidant, which proceeds via a bromo radical that abstracts a hydrogen from the benzylic position. organic-chemistry.org Ceric ammonium nitrate (B79036) has also been shown to be effective for the chemoselective debenzylation of N-benzyl tertiary amines, a reaction that could potentially be adapted for N-benzyl amides. researchgate.net
Beyond debenzylation, the benzylic C-H bonds can be directly functionalized. Palladium-catalyzed C-H activation has been utilized for the benzylation of carboxylic acids with toluenes, a reaction that highlights the reactivity of the benzylic position. academie-sciences.fr Manganese-catalyzed benzylic C-H amination has also been reported, offering a route to introduce nitrogen-containing functional groups directly onto the benzyl moiety. nih.gov Furthermore, the π-π stacking interactions of the benzyl group can play a role in directing certain reactions, as seen in the synthesis of complex cage structures. acs.org
Table 2: Selected Methods for Debenzylation of N-Benzyl Amides
| Reagent(s) | Conditions | Product | Reference(s) |
|---|---|---|---|
| Pd/C, H₂ | High or atmospheric pressure | Debenzylated amide | researchgate.net |
| Pd/C, Ammonium formate | Reflux | Debenzylated amide | mdma.ch |
| Alkali metal bromide, Oxone® | Mild conditions | Debenzylated amide | researchgate.netorganic-chemistry.org |
| Ceric ammonium nitrate | Aqueous solution | Secondary amine (from tertiary amine) | researchgate.net |
| KOtBu, DMSO, O₂ | Room temperature | Debenzylated heterocycle (from N-benzyl heterocycle) | researchgate.net |
Chemical Modifications of the Isopropyl Group
The N-isopropyl group is generally considered to be sterically hindering and relatively inert. However, under specific conditions, it can undergo chemical transformations.
The most documented reaction involving the N-isopropyl group on an amide is its removal, or N-deisopropylation. This is a type of N-dealkylation reaction. Studies on the metabolism of N-methyl-N-alkyl-p-chlorobenzamides by cytochrome P-450 have shown that dealkylation of the isopropyl group can occur, although it is less favorable than demethylation. researchgate.net The mechanism is proposed to involve hydrogen atom abstraction from the methine carbon of the isopropyl group. researchgate.net
Enzymatic modifications also present a potential route for derivatization. While enzymatic hydrolysis of tertiary amides is challenging, some enzymes are capable of this transformation. researchgate.net Furthermore, enzymatic methylation of amide bonds has been discovered, hinting at the possibility of other enzymatic modifications on the N-alkyl substituents. researchgate.net The amination of isopropanol (B130326) to isopropylamine (B41738) is a well-established industrial process, but this is a synthesis route rather than a modification of the intact amide. rsc.org
Transformations Involving the Fluoroarene Moiety
The fluorine atom on the para-position of the benzoyl ring significantly influences the reactivity of the aromatic system, primarily by making the ipso-carbon atom susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comchemistrysteps.com
In SNAr reactions, a nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate. chemistrysteps.com The strong electron-withdrawing nature of the fluorine atom, coupled with the activating effect of the para-amide group, facilitates this attack. Subsequent elimination of the fluoride (B91410) ion yields the substituted product. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be employed in these reactions. researchgate.netchemistrysteps.com
Photoredox catalysis has emerged as a mild and effective method for the SNAr of unactivated fluoroarenes with primary aliphatic amines, which could be applicable to this compound. nih.gov This method utilizes an organic photocatalyst and visible light to generate a cationic fluoroarene radical intermediate, which is more susceptible to nucleophilic attack.
Table 3: Examples of Nucleophilic Aromatic Substitution on Fluoroarenes
| Nucleophile | Reagents and Conditions | Product Type | Reference(s) |
|---|---|---|---|
| Polyvinylamine | Water, reflux | Amine-substituted arene | researchgate.net |
| Primary aliphatic amines | Organic photocatalyst, blue light | N-Aryl amine | nih.gov |
| Phenols | Base (e.g., K₂CO₃) | Aryl ether | researchgate.net |
| Thiols | Base (e.g., K₂CO₃) | Aryl thioether | researchgate.net |
These transformations allow for the replacement of the fluorine atom with a variety of other functional groups, providing a powerful tool for late-stage functionalization and the synthesis of analogs with modified electronic and steric properties.
Synthesis of Novel Heterocyclic Systems Incorporating the Benzamide Core
The this compound scaffold can serve as a precursor for the synthesis of various fused heterocyclic systems. These cyclization reactions often involve the participation of the amide nitrogen and carbonyl, as well as the ortho- and benzyl-positions.
A prominent example is the synthesis of quinazolinones. This can be achieved through the reaction of ortho-aminobenzamides with benzyl amines under oxidative conditions, where the benzylamine (B48309) provides the C2 carbon of the quinazolinone ring. nih.govrhhz.net Alternatively, N-substituted quinazolinones can be synthesized from 2-aminobenzamide (B116534) and benzoyl chlorides, followed by intramolecular cyclization. orientjchem.org Copper-catalyzed intramolecular C-N bond formation is another strategy to construct N-alkyl benzimidazoquinazolinones. nih.gov
Intramolecular cyclization of N-benzylbenzamides can also lead to the formation of other heterocyclic structures. For instance, triflic acid-mediated cyclization of N-benzyl-cinnamamides can yield 5-aryl-benzazepinones. nih.gov Furthermore, enantioselective intramolecular tandem cyclization of o-alkynylbenzamides has been used to generate spiro-isoindolinone-indoles. mdma.ch Base-promoted intramolecular cyclization of N-alkyl, N-propargylic β-enaminones is a metal-free method to produce polysubstituted pyrroles. nih.gov
Table 4: Synthesis of Heterocycles from Benzamide Derivatives
| Starting Material Type | Reagents and Conditions | Heterocyclic Product | Reference(s) |
|---|---|---|---|
| o-Aminobenzamide and benzyl amine | H₂O₂ (oxidant) | Quinazolinone | nih.govrhhz.net |
| 2-Aminobenzamide and benzoyl chloride | SBA-Pr-SO₃H (catalyst) | Quinazolinone | orientjchem.org |
| 3-(2-Aminophenyl)quinazolin-4(3H)-one and aliphatic bromide | Cu(OAc)₂·H₂O, K₃PO₄ | N-Alkyl benzimidazoquinazolinone | nih.gov |
| N-Benzyl-cinnamamide | Triflic acid | 5-Aryl-benzazepinone | nih.gov |
| o-Alkynylbenzamide | Chiral phosphoric acid | Spiro-isoindolinone-indole | mdma.ch |
| N-Alkyl, N-propargylic β-enaminone | Base | Polysubstituted pyrrole | nih.gov |
These cyclization strategies demonstrate the utility of the this compound core as a versatile building block for the construction of complex, biologically relevant heterocyclic scaffolds.
Future Research Directions and Unexplored Avenues for N Benzyl 4 Fluoro N Isopropylbenzamide
Development of Sustainable and Eco-Friendly Synthetic Methodologies
The synthesis of benzamides, including N-benzyl-4-fluoro-N-isopropylbenzamide, has traditionally relied on methods that can be resource-intensive and generate considerable waste. The future of its synthesis lies in the adoption of green chemistry principles to minimize environmental impact and enhance efficiency.
A primary focus will be the replacement of conventional volatile organic compounds (VOCs) with greener and safer solvent alternatives, such as cyclopentyl methyl ether (CPME). mdpi.com The development of metal-free and additive-free reaction conditions, potentially utilizing water as a solvent, presents a highly attractive and eco-friendly route for direct amide bond formation. acs.org
Biocatalysis emerges as a powerful tool for the sustainable synthesis of this compound. Enzymes, particularly lipases like Candida antarctica lipase B (CALB), have demonstrated high catalytic activity and stability in organic solvents, enabling efficient amidation reactions under mild conditions. mdpi.com This enzymatic approach offers the potential for high yields and purity without the need for intensive purification steps. mdpi.com
Furthermore, flow chemistry offers a promising avenue for a more sustainable and scalable synthesis. Continuous flow processes can significantly reduce reaction times, improve safety by minimizing the handling of hazardous intermediates, and allow for the efficient screening of reaction conditions. chemrxiv.org The integration of photocatalysis with flow systems, particularly using covalent organic frameworks (COFs) as heterogeneous photocatalysts, could revolutionize the synthesis by enabling reactions under mild, visible-light irradiation. benthamdirect.com
| Synthetic Approach | Key Advantages | Relevant Research Areas |
| Green Solvents | Reduced environmental impact, improved safety. | Use of bio-based solvents, water-based synthesis. mdpi.comacs.org |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Enzyme screening, immobilization techniques, use of lipases. mdpi.com |
| Flow Chemistry | Enhanced safety, scalability, and efficiency. | Microreactor technology, integration with other green techniques. chemrxiv.org |
| Photocatalysis | Use of light as a renewable energy source, mild conditions. | Development of novel photocatalysts, visible-light-mediated reactions. benthamdirect.com |
Application of Machine Learning and Artificial Intelligence in Molecular Design and Synthesis Prediction
The vast chemical space of benzamide (B126) derivatives can be efficiently navigated using machine learning (ML) and artificial intelligence (AI). These computational tools are poised to accelerate the discovery of novel this compound analogs with tailored properties.
Molecular Design and Property Prediction: In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be employed to predict the biological activity and physicochemical properties of newly designed benzamide derivatives. acs.orgbohrium.com By building predictive models based on existing data, researchers can prioritize the synthesis of compounds with the highest potential for desired applications, thereby reducing the time and cost of experimental screening. rsc.org For instance, ML models can be trained to predict properties like solubility, toxicity, and binding affinity to specific biological targets. researchgate.net
| AI/ML Application | Description | Potential Impact |
| Molecular Docking | Predicts the binding orientation of a molecule to a biological target. | Identification of potential therapeutic targets and lead optimization. acs.orgbohrium.com |
| QSAR Modeling | Correlates chemical structure with biological activity or physicochemical properties. | Design of molecules with enhanced efficacy and desirable properties. bohrium.com |
| Retrosynthesis Prediction | Proposes synthetic pathways for a target molecule. | Streamlining of synthetic planning and identification of novel routes. perkinelmer.com |
| Forward Synthesis Prediction | Predicts the products and yields of a chemical reaction. | Optimization of reaction conditions and reduction of experimental effort. cardiff.ac.uk |
Exploration of Novel Reaction Pathways and Catalytic Systems
Moving beyond traditional amidation methods, the exploration of novel reaction pathways and advanced catalytic systems will be crucial for the efficient and selective synthesis of this compound.
Dehydrogenative Coupling: A promising atom-economical approach involves the dehydrogenative coupling of amines with alcohols or esters. This method, often catalyzed by transition metal complexes of ruthenium or manganese, generates hydrogen gas as the only byproduct. acs.orgyoutube.com Developing catalysts that can perform this reaction under milder conditions, such as near-ambient temperatures, would significantly enhance its practicality and sustainability. mdpi.com
C-H Functionalization: Direct C-H functionalization represents a powerful strategy for the late-stage modification of the benzamide scaffold. rsc.org By using directing groups, transition metal catalysts (e.g., palladium, rhodium, ruthenium) can selectively activate and functionalize specific C-H bonds, allowing for the introduction of new functional groups with high precision. researchgate.netbohrium.com This approach avoids the need for pre-functionalized starting materials and offers a more streamlined synthetic route.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and efficient method for amide bond formation. wikipedia.org This strategy utilizes light energy to generate reactive radical intermediates, enabling a variety of transformations that are often not accessible through traditional thermal methods. researchgate.net For example, photoredox-catalyzed reactions can facilitate the amidation of benzylic alcohols or the coupling of tertiary amines with carboxylic acids. cardiff.ac.uk
| Reaction Pathway | Catalyst/Reagent | Key Features |
| Dehydrogenative Coupling | Ruthenium or Manganese Pincer Complexes | Atom-economical, H₂ as the only byproduct. acs.orgyoutube.com |
| C-H Functionalization | Palladium, Rhodium, Ruthenium Catalysts | Late-stage modification, high regioselectivity. bohrium.comchemcatbio.org |
| Photoredox Catalysis | Iridium or Ruthenium Photocatalysts | Mild reaction conditions, use of visible light. cardiff.ac.ukwikipedia.org |
| Novel Coupling Reagents | Ynamides, Isocyanides | Mild conditions, high efficiency, broad substrate scope. chemrxiv.orgbenthamdirect.com |
Advanced Spectroscopic Probes for Real-Time Mechanistic Insights
A deep understanding of the reaction mechanisms involved in the synthesis of this compound is essential for optimizing reaction conditions and developing more efficient catalytic systems. Advanced in situ and operando spectroscopic techniques provide a window into the reaction as it happens, allowing for the real-time monitoring of reactants, intermediates, and products.
Operando Spectroscopy: This powerful methodology involves the simultaneous characterization of a catalyst and measurement of its catalytic activity under actual reaction conditions. wikipedia.orghidenanalytical.com Techniques such as operando Infrared (IR) spectroscopy, coupled with mass spectrometry, can provide detailed information on surface adsorbates and reaction intermediates, helping to elucidate the catalytic cycle. ornl.gov
In Situ Spectroscopic Techniques:
Infrared (IR) Spectroscopy: Techniques like Attenuated Total Reflection (ATR-IR) and Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) are invaluable for monitoring changes in functional groups and identifying transient species in both solution and on solid catalyst surfaces. chemcatbio.orgacs.org
Raman Spectroscopy: Surface-Enhanced Raman Spectroscopy (SERS) offers exceptional sensitivity for studying reactions occurring at surfaces, such as on plasmonic nanocavities, enabling the observation of amide bond formation at the single-molecule level. acs.orgbohrium.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR can provide quantitative data on the rate of product formation and help to determine reaction kinetics. nih.gov
X-ray Absorption Spectroscopy (XAS): XAS techniques like EXAFS and XANES can provide information on the electronic structure and coordination environment of metal catalysts during the reaction. chemcatbio.org
| Spectroscopic Technique | Information Gained | Application in Benzamide Synthesis |
| Operando IR Spectroscopy | Real-time catalyst structure and activity. | Elucidation of catalytic mechanisms. ornl.gov |
| In Situ Raman (SERS) | Single-molecule detection of bond formation. | Mechanistic studies of surface-catalyzed reactions. acs.orgbohrium.com |
| In Situ NMR Spectroscopy | Reaction kinetics and product quantification. | Kinetic analysis of amide formation. nih.gov |
| In Situ XAS | Electronic and geometric structure of catalysts. | Characterization of active catalytic species. chemcatbio.org |
Design of Next-Generation Benzamide Scaffolds with Tunable Properties for Chemical Biology Applications
The inherent versatility of the benzamide scaffold makes this compound a promising starting point for the design of next-generation chemical biology probes. By strategically modifying its structure, researchers can develop molecules with tunable properties to investigate complex biological processes.
Future research in this area will focus on creating a library of this compound derivatives with diverse functionalities. This could involve introducing photoreactive groups for photolabeling experiments, fluorescent tags for bioimaging applications, or reactive handles for bioconjugation. The fluorine atom already present in the molecule can serve as a useful probe for ¹⁹F NMR studies, providing insights into the molecule's interactions with its biological targets in a cellular environment.
The design of these novel benzamide scaffolds will be heavily influenced by the principles of structure-based drug design and ligand-based drug design. chemcatbio.org Computational modeling will play a crucial role in predicting how structural modifications will affect the molecule's properties and its interactions with biomolecules. The ultimate goal is to develop a toolkit of benzamide-based chemical probes that can be used to selectively target and modulate the function of specific proteins or pathways, thereby advancing our understanding of fundamental biology and disease.
Q & A
Q. What explains divergent solubility data for fluorinated benzamides in aqueous vs. lipid matrices?
- Methodological Answer : Solubility depends on ionization state (pKa ~2.5 for the amide group). Use pH-adjusted buffers (e.g., PBS pH 7.4) for aqueous studies. For lipid matrices, calculate partition coefficients (logD) via shake-flask experiments with octanol/water .
Methodological Best Practices
Q. What precautions are critical when handling fluorinated benzamides in cell-based assays?
Q. How can researchers mitigate off-target effects of this compound in phenotypic screens?
- Methodological Answer : Employ counter-screens against related targets (e.g., kinase panels). Use CRISPR-Cas9 knockout models to validate target specificity. Dose-response curves (10 nM–10 µM) identify selective concentration windows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
